molecular formula C15H11IO B14410184 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one CAS No. 80824-85-7

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14410184
CAS No.: 80824-85-7
M. Wt: 334.15 g/mol
InChI Key: NVSMWGAJOJZQAA-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one is a iodinated chalcone derivative of significant interest in scientific research and development. Chalcones are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and their utility as versatile synthetic intermediates for the construction of more complex molecular architectures . This compound features a phenyl ring substituted with an iodine atom at the meta position, a modification that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. As a building block, this chalcone is a key precursor in organic and medicinal chemistry synthesis. It is particularly suited for use in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the iodine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon bonds to create diversified compound libraries . Modern, solvent-free mechanosynthesis methods have been demonstrated as an efficient and sustainable pathway for synthesizing chalcones, leading to high yields and improved eco-scale metrics compared to traditional solution-phase methods . Researchers employ this compound and its derivatives in various application areas, including the development of novel pharmacologically active molecules and the synthesis of organic materials . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80824-85-7

Molecular Formula

C15H11IO

Molecular Weight

334.15 g/mol

IUPAC Name

3-(3-iodophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11IO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

NVSMWGAJOJZQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)I

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 3 3 Iodophenyl 1 Phenylprop 2 En 1 One and Its Synthetic Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to piece together the molecular puzzle of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one and its analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a related compound, (E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-one, reveals characteristic signals that aid in the structural assignment of similar chalcones. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a doublet at 8.12 ppm, attributed to the ethylenic proton adjacent to the carbonyl group, with a coupling constant (J) of 15.7 Hz, confirming the trans configuration of the double bond. rsc.org A multiplet between 8.06 and 7.97 ppm corresponds to two protons of the phenyl ring attached to the carbonyl group. rsc.org Additional multiplets for the remaining aromatic protons are observed between 7.66 and 7.44 ppm. rsc.org The vinylic proton adjacent to the substituted phenyl ring appears as a doublet of doublets at 7.40 ppm. rsc.org The methyl group on the brominated phenyl ring presents as a singlet at 2.36 ppm. rsc.org

For a methoxy-substituted analog, (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one, the proton of the C=C double bond appears at a chemical shift (δ) of 8.17 ppm, while the methoxy (B1213986) group (OCH₃) signal is observed at 3.82 ppm. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data for Chalcone (B49325) Analogs
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
(E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-oneCDCl₃8.12d15.7Ethylenic proton (α to C=O)
8.06-7.97m2H, Phenyl ring (ortho to C=O)
7.66-7.55mAromatic protons
7.55-7.44mAromatic protons
7.40dd15.7, 1.7Ethylenic proton (β to C=O)
2.36sMethyl group protons
(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one-8.17--Ethylenic proton
3.82--Methoxy group protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift, typically around 190 ppm. The ethylenic carbons of the α,β-unsaturated system give rise to distinct signals, as do the carbons of the two aromatic rings.

In the case of (E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-one, the carbonyl carbon appears at 190.65 ppm. rsc.org The ethylenic carbons are observed at 143.33 and 125.55 ppm, while the aromatic carbons resonate in the range of 128 to 142 ppm. rsc.org For an ethynyl-substituted analog, (E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-one, the carbonyl carbon is found at 190.37 ppm. rsc.org The carbons of the triple bond are observed at 83.32 and 79.57 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for Chalcone Analogs
CompoundSolventChemical Shift (δ) ppmAssignment
(E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-oneCDCl₃190.65C=O
143.33, 125.55Ethylenic carbons
142.38, 138.13, 134.12, 132.96, 131.52, 129.87, 129.04, 128.58, 124.36Aromatic carbons
(E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-oneCDCl₃190.37C=O
143.74, 124.26Ethylenic carbons
138.15, 135.33, 133.08, 132.77, 128.81, 128.65, 128.40, 122.99Aromatic carbons
83.32, 79.57Alkyne carbons

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the carbon-carbon double bond. The C=O stretching vibration of the α,β-unsaturated ketone typically appears in the range of 1650-1685 cm⁻¹. The C=C stretching vibration of the alkene moiety is usually observed around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. For instance, in the related compound (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one, the C=O stretching vibration is observed at 1656 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula of newly synthesized compounds. For example, the HRMS data for (E)-3-(4-ethynylphenyl)-1-phenylprop-2-en-1-one showed a measured m/z of 233.0969 [M+H]⁺, which is in close agreement with the calculated value of 233.0961 for C₁₇H₁₃O⁺. rsc.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Chalcones, with their extended conjugated system encompassing two aromatic rings and an α,β-unsaturated ketone, typically exhibit strong absorption in the UV-Vis region. The spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic rings.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov For chalcone derivatives, this technique is crucial for confirming stereochemistry, understanding crystal packing, and elucidating the influence of substituents on the molecular conformation.

While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic studies on closely related analogs provide significant insight. A notable example is (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, a di-iodinated chalcone. nih.gov In this molecule, the enone bridge (–CO–CH=CH–) adopts a trans configuration, a common feature for chalcones. nih.govnih.gov The mean planes of the 3-iodophenyl and the 4-iodophenyl groups are substantially twisted relative to each other, with a dihedral angle of 46.51 (15)°. nih.gov This non-planar conformation is a recurring structural motif in many chalcone derivatives. fabad.org.tr

The crystallographic data for several chalcone derivatives are summarized in the table below, illustrating the common crystal systems and space groups in which these compounds crystallize. This comparative data underscores the structural diversity within the chalcone family while highlighting conserved conformational features.

CompoundFormulaCrystal SystemSpace GroupReference
(E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-oneC15H10I2OMonoclinicP21/c nih.gov
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-oneC15H11NO3MonoclinicP21/c researchgate.net
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneC15H10FNO3MonoclinicP21/c nih.gov
1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-oneC16H14O2OrthorhombicPbca tandfonline.com
4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-oneC21H15NO2MonoclinicP21/c eurjchem.com

Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are indispensable tools in the synthesis and analysis of chalcones, enabling reaction monitoring, purification of crude products, and rigorous assessment of final purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique widely used to monitor the progress of chalcone synthesis, such as the Claisen-Schmidt condensation. nih.govmdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time. rsc.org

The choice of eluent or mobile phase is critical for achieving good separation. For chalcones, common solvent systems consist of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. jetir.orgrsc.org The ratio is optimized to achieve a retention factor (Rf) for the product that is distinct from the starting materials. Visualization of the spots on the TLC plate is typically accomplished under UV light (at 254 nm), as the conjugated system of chalcones makes them UV-active. mdpi.comrsc.org Staining with reagents like potassium permanganate, p-anisaldehyde, or acidic solutions can also be used for visualization. rsc.orgjetir.org TLC serves as a preliminary check of purity; a single spot for the product suggests a relatively pure compound, while the presence of multiple spots indicates the need for further purification. rsc.org

Following synthesis, chalcones often require purification to remove unreacted starting materials, catalysts, and byproducts. nih.gov Column chromatography is the most common preparative technique for this purpose. jetir.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel (60-120 or 230-400 mesh). rsc.orgjetir.org

An appropriate solvent system, often determined through prior TLC analysis, is used as the mobile phase to elute the compounds from the column. jetir.org The components of the mixture travel through the column at different rates based on their affinity for the stationary phase, allowing for their separation. jetir.org Fractions are collected and analyzed by TLC to identify those containing the pure chalcone. These fractions are then combined, and the solvent is evaporated to yield the purified product. nih.gov In some cases, other stationary phases like Sephadex have been used with solvents such as methanol (B129727) for the purification of specific chalcone derivatives. conicet.gov.ar While recrystallization is also a common purification method, column chromatography is frequently necessary when impurities have similar solubility characteristics to the desired product. rsc.orgnih.gov

For a quantitative assessment of purity and the separation of complex mixtures of chalcone analogs, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC) is most frequently employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. conicet.gov.arresearchgate.net

Typical mobile phases consist of mixtures of water with methanol or acetonitrile, often with modifiers like formic acid or phosphoric acid to improve peak shape. nih.govnih.gov Detection is commonly performed using a UV-Vis detector set at a wavelength where the chalcone exhibits strong absorbance, typically around 310 nm. nih.govresearchgate.net HPLC methods can be developed to separate closely related chalcone derivatives and quantify the purity of the final compound with high precision and accuracy. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a further advancement, offering higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. diva-portal.org UPLC-MS/MS provides not only retention time data but also mass-to-charge ratio (m/z) and fragmentation patterns, which allow for definitive identification and characterization of the target compound and any trace impurities. nih.govhtslabs.com This powerful technique is essential for rigorous purity confirmation and for metabolic or degradation studies where trace-level detection and identification are required. nih.govmdpi.com

Thermal Analysis Techniques for Material Science Perspectives

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For chalcones, these methods provide valuable information about their thermal stability, decomposition pathways, and phase transitions, which are important from a material science perspective.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). mdpi.com This technique is used to determine the thermal stability of chalcones and to study their decomposition characteristics. researchgate.net The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability; a higher onset temperature signifies greater stability. researchgate.net

Studies on various chalcone derivatives have shown that their thermal stability is influenced by the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net The decomposition of chalcones can occur in single or multiple steps, as revealed by the TGA thermograms. researchgate.net By analyzing the data at different heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated, providing deeper insight into the degradation mechanism. mdpi.comresearchgate.net For a compound like this compound, TGA would be used to assess how the heavy iodine atom and its position on the phenyl ring affect the molecule's stability at elevated temperatures compared to unsubstituted or differently substituted analogs.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.comlibretexts.org This method is particularly adept at identifying and quantifying thermal transitions such as melting, crystallization, and the glass transition. researchgate.net

The glass transition is a reversible transition in amorphous or semi-crystalline materials from a hard, rigid ("glassy") state to a more flexible, rubbery state. thermalsupport.com This transition is not a phase change like melting but is a second-order transition characterized by a change in the heat capacity (Cp) of the material. In a DSC thermogram, the glass transition temperature (Tg) is observed as a step-like shift in the baseline of the heat flow curve. thermalsupport.comresearchgate.net The Tg is typically reported as the midpoint of this inflection, representing the temperature range over which the material's properties change significantly. thermalsupport.com

While extensive research exists on the synthesis and various applications of chalcones, specific data regarding the glass transition temperature of this compound is not prominently available in the reviewed literature. The study of glass transitions is most relevant for amorphous materials, whereas many small-molecule chalcone derivatives are synthesized and characterized as highly crystalline solids. Crystalline materials exhibit a sharp melting point (Tm) rather than a glass transition.

However, DSC has been employed to study the broader thermal behavior of synthetic analogs, particularly other halogenated chalcones. These studies provide insight into the phase transitions these molecules undergo upon heating and cooling, which is crucial for understanding their material properties and stability.

One such study investigated a series of new chalcone derivatives with different terminal halogen substituents (fluoro, chloro, bromo) using DSC to characterize their thermal behavior. researchgate.net The analysis focused on melting (isotropization) and crystallization temperatures as well as other solid-state transitions. The findings from this research highlight how the nature of the halogen substituent influences the thermal properties of the chalcone core structure.

The DSC thermograms for the chloro and bromo-substituted analogs revealed distinct crystal-to-crystal (Cr1-to-Cr2) transitions before melting, indicating complex polymorphic behavior. researchgate.net In contrast, the fluoro-substituted analog showed a direct transition from the crystal phase to the isotropic liquid phase. researchgate.net This suggests that the size and electronegativity of the halogen atom significantly impact the intermolecular interactions and crystal packing, which in turn dictates the thermal transitions.

Detailed findings for these synthetic analogs are presented in the interactive data table below.

Interactive Data Table: Thermal Transitions of Halogenated Chalcone Analogs

Data sourced from Nordin et al. (2016). researchgate.net The study did not report glass transition temperatures, focusing instead on melting, crystallization, and polymorphic transitions.

Compound NameSubstituent (X)TransitionOnset (°C)Peak (°C)Enthalpy (ΔH, J/g)
(E)-4-((4-(undec-10-enoyloxy)benzoyl)oxy)phenyl 4-fluorobenzoate -FMelting (Heating)108.8110.560.1
Crystallization (Cooling)82.778.9-47.0
(E)-4-((4-(undec-10-enoyloxy)benzoyl)oxy)phenyl 4-chlorobenzoate -ClCr1 → Cr2 (Heating)90.191.214.9
Melting (Heating)134.3135.839.5
Crystallization (Cooling)107.5104.9-32.8
(E)-4-((4-(undec-10-enoyloxy)benzoyl)oxy)phenyl 4-bromobenzoate -BrCr1 → Cr2 (Heating)94.495.715.6
Melting (Heating)143.7145.439.3
Crystallization (Cooling)116.8114.2-35.2

The absence of a reported glass transition for these analogs further supports the observation that small-molecule chalcones tend to be crystalline. A glass transition could potentially be observed if the material was quenched from a molten state rapidly enough to prevent crystallization, thereby forming an amorphous glass. The study of such amorphous phases would be necessary to determine the glass transition temperature of this compound and its analogs, providing deeper insights into their physicochemical properties and potential applications in materials science where amorphous states are desirable. The nature and position of substituents are known to affect thermal stability and decomposition kinetics in chalcone structures. researchgate.net Therefore, it is reasonable to infer that the iodine substituent at the meta-position in this compound would similarly influence its thermal profile relative to other halogenated analogs.

Reactivity Profiles and Derivatization Strategies of the 3 3 Iodophenyl 1 Phenylprop 2 En 1 One Scaffold

Transformations at the α,β-Unsaturated Carbonyl System

The reactivity of the α,β-unsaturated carbonyl moiety is dominated by its electrophilic nature at the β-carbon, making it susceptible to nucleophilic attack. This reactivity is central to various addition and cycloaddition reactions.

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-heteroatom and carbon-carbon bonds. In the context of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one, this reaction allows for the introduction of a variety of functional groups at the β-position of the carbonyl system.

The addition of sulfur-based nucleophiles, known as the thia-Michael addition, is a highly efficient method for C-S bond formation. mdpi.com This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov This anion then attacks the β-carbon of the chalcone (B49325). The reversibility of this reaction has been noted, particularly in basic conditions. nih.gov The reaction is widely used in various fields, including medicinal chemistry and materials science, for the synthesis of organosulfur compounds. researchgate.net

Key Features of Thia-Michael Additions:

Catalysis : Commonly catalyzed by weak bases. researchgate.net

Atom Economy : The reaction is 100% atom economical. mdpi.com

Scope : A wide range of thiols can be used as nucleophiles.

Table 1: Examples of Thia-Michael Addition Reactions with Chalcones

Thiol NucleophileCatalyst/ConditionsProduct Type
ThiophenolAmberlyst® A21, neat, RTβ-Thiophenyl ketone
Benzyl mercaptanBase-catalyzedβ-Benzylthio ketone
Cysteine derivativesBasic mediumCysteine-chalcone adduct

This table is illustrative and based on the general reactivity of chalcones in thia-Michael additions.

The aza-Michael addition involves the conjugate addition of nitrogen nucleophiles, such as amines, to the α,β-unsaturated carbonyl system. science.gov This reaction is a crucial method for the synthesis of β-amino carbonyl compounds and nitrogen-containing heterocycles. researchgate.netrsc.org The reaction can proceed under catalyst-free conditions or be promoted by bases or other catalysts. The use of simple alkyl amines in these reactions can be challenging but has been achieved with specific catalytic systems. pkusz.edu.cn

Key Aspects of Aza-Michael Additions:

Nucleophiles : A variety of nitrogen sources can be employed, including primary and secondary amines, and N-heterocycles.

Applications : Widely used in the synthesis of biologically active molecules and polymers. rsc.org

Stereoselectivity : Asymmetric versions of the aza-Michael reaction have been developed to produce chiral amines. pkusz.edu.cn

Table 2: Representative Aza-Michael Addition Reactions on Chalcone Scaffolds

Nitrogen NucleophileCatalyst/ConditionsProduct Type
AnilineKOtBu-mediatedβ-Anilino ketone
Pyrrolidine (B122466)Catalyst-free or base-catalyzedβ-Pyrrolidinyl ketone
1,2,4-TriazoleCatalyst-freeβ-(1,2,4-Triazol-1-yl) ketone

This table is a generalized representation of aza-Michael additions on chalcones.

The double bond of the enone system in chalcones can participate in cycloaddition reactions, providing access to various cyclic and heterocyclic frameworks. dntb.gov.ua One of the most common types is the [2+2] cycloaddition, which can be induced photochemically to form cyclobutane (B1203170) derivatives. researchgate.netacs.org These reactions can be highly stereospecific, with the arrangement of molecules in the solid state influencing the stereochemistry of the product. researchgate.net Additionally, chalcone epoxides can undergo [3+2] cycloaddition reactions with electron-rich olefins to yield highly substituted tetrahydrofurans. thieme-connect.com

Types of Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder) : Chalcones can act as dienophiles. dntb.gov.ua

[2+2] Photocycloaddition : Leads to the formation of cyclobutane rings. researchgate.netacs.org

[3+2] Cycloaddition : Chalcone epoxides can react with olefins to form five-membered rings. thieme-connect.com

Nucleophilic Conjugate (Michael) Addition Reactions

Functionalization of the Aryl Iodide Moiety

The presence of an iodine atom on one of the phenyl rings of this compound opens up a vast area of synthetic possibilities through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For aryl iodides, these reactions are particularly efficient.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for forming biaryl compounds.

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl alkynes.

Heck Coupling : The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, dramatically increasing the molecular complexity and allowing for the synthesis of a large library of derivatives from a single precursor.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic acid/esterC(sp²)–C(sp²)Pd(0) or Pd(II) complex, Base
SonogashiraTerminal alkyneC(sp²)–C(sp)Pd complex, Cu(I) salt, Base
HeckAlkeneC(sp²)–C(sp²)Pd(0) or Pd(II) complex, Base

This table summarizes common palladium-catalyzed reactions applicable to the aryl iodide moiety of the title compound.

Exploration of Carbon-Iodine Bond Activation and Reactivity

The presence of an iodine atom on the phenyl ring of this compound introduces a highly versatile synthetic handle for a variety of carbon-carbon bond-forming reactions. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, where the carbon-iodine bond is readily activated. Palladium-catalyzed reactions, in particular, have proven to be exceptionally effective for the derivatization of aryl iodides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the this compound scaffold, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

A typical reaction would involve treating the iodo-chalcone with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system (e.g., toluene/water or DME). researchgate.netresearchgate.net

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction facilitates the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst. libretexts.org The this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce new vinyl groups, significantly increasing the molecular complexity. organic-chemistry.orgnih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of arylalkynes. The iodo-chalcone can be coupled with a variety of terminal alkynes to introduce alkynyl moieties at the 3-position of the phenyl ring. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org

The following table summarizes the key aspects of these palladium-catalyzed cross-coupling reactions for the derivatization of the this compound scaffold.

Reaction Coupling Partner Catalyst System Typical Base Product
Suzuki-MiyauraAryl/Vinylboronic acidPd(0) or Pd(II) complex + LigandK₂CO₃, Na₂CO₃Biaryl or Aryl-vinyl chalcone
Heck-MizorokiAlkenePd(0) or Pd(II) complex + LigandEt₃N, K₂CO₃Aryl-substituted alkene
SonogashiraTerminal alkynePd(0) complex + Cu(I) saltEt₃N, PiperidineArylalkyne

Cyclization Pathways Leading to Advanced Heterocyclic Ring Systems from Iodo-Chalcones

The chalcone backbone, with its α,β-unsaturated ketone functionality, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the iodo substituent on the phenyl ring provides an additional site for further functionalization, either before or after the cyclization reaction.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Dihydropyrroles)

Pyrazolines:

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that can be readily synthesized from chalcones. The most common method involves the condensation reaction of the α,β-unsaturated ketone of the chalcone with hydrazine (B178648) or its derivatives. dergipark.org.tr The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid. thepharmajournal.com

The reaction of this compound with hydrazine hydrate (B1144303) would proceed through a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to yield the corresponding 3-(3-iodophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine, leads to the formation of N-substituted pyrazolines. nih.gov

The general reaction scheme is as follows:

Synthesis of Pyrazoline from Iodo-Chalcone

A general scheme for the synthesis of pyrazolines from this compound and a hydrazine derivative.

Dihydropyrroles:

The synthesis of dihydropyrroles from chalcones is less common but can be achieved through various synthetic strategies. One potential approach involves a [3+2] cycloaddition reaction. For instance, the reaction of an azomethine ylide with the chalcone as a dipolarophile can lead to the formation of a pyrrolidine ring, which can then be oxidized to the dihydropyrrole.

Another plausible route is the Paal-Knorr synthesis, which would require the initial conversion of the chalcone into a 1,4-dicarbonyl compound. This can be achieved through various methods, such as a Stetter reaction. The resulting 1,4-dicarbonyl compound can then be condensed with a primary amine or ammonia (B1221849) to furnish the dihydropyrrole ring.

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromones, Pyranocoumarins, Flavanones, Flavones)

The synthesis of these oxygen-containing heterocycles from chalcones typically requires the presence of a hydroxyl group at the ortho-position (2'-position) of the phenyl ring attached to the carbonyl group. Therefore, for the synthesis of these heterocycles from the iodo-chalcone scaffold, a 2'-hydroxy-3'-(3-iodophenyl)-1'-phenylprop-2'-en-1'-one derivative would be the starting material.

Flavanones and Flavones:

Flavanones are synthesized through the intramolecular cyclization of 2'-hydroxychalcones. This cyclization can be catalyzed by either acid or base. The reaction involves the nucleophilic attack of the ortho-hydroxyl group onto the β-carbon of the enone system (Michael addition), followed by protonation to yield the flavanone. rsc.orgnih.govbohrium.comsemanticscholar.org

Flavones can be subsequently synthesized from flavanones through an oxidation reaction. researchgate.net Alternatively, flavones can be directly synthesized from 2'-hydroxychalcones via an oxidative cyclization, often mediated by reagents like iodine in DMSO or a palladium catalyst. researchgate.net

The general pathway is depicted below:

Synthesis of Flavanone and Flavone from 2'-Hydroxy-Iodo-Chalcone

A general pathway for the synthesis of flavanones and flavones from a 2'-hydroxy-iodo-chalcone derivative.

Chromones:

Chromones can also be synthesized from 2'-hydroxychalcones. One method involves the oxidative cyclization of the chalcone using iodine. ijrpc.com Another approach is the Algar-Flynn-Oyamada (AFO) reaction, where the 2'-hydroxychalcone (B22705) is treated with hydrogen peroxide in an alkaline medium to yield a flavonol, which can then be converted to a chromone. researchgate.net The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones has been reported through the heterocyclization of ketoenamines, which can be derived from 2'-hydroxyacetophenones. researchgate.net

Pyranocoumarins:

The synthesis of pyranocoumarins from chalcones is a more complex transformation that typically involves multiple steps. A potential strategy could involve the initial synthesis of a coumarin (B35378) ring with a reactive side chain, which could then be elaborated to form the pyran ring through a reaction with a chalcone-derived intermediate. Alternatively, a pre-functionalized chalcone could be used to construct the pyranocoumarin (B1669404) skeleton through a domino reaction sequence.

The following table provides a summary of the cyclization pathways for the synthesis of these heterocyclic systems from iodo-chalcones.

Starting Material Reagents and Conditions Heterocyclic Product
This compoundHydrazine hydrate, Ethanol, Reflux3-(3-iodophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
2'-Hydroxy-3-(3-iodophenyl)-1-phenylprop-2-en-1-oneAcid or Base catalyst6-Iodo-2-phenyl-2,3-dihydrochromen-4-one (Flavanone)
2'-Hydroxy-3-(3-iodophenyl)-1-phenylprop-2-en-1-oneI₂/DMSO or Pd(II) catalyst6-Iodo-2-phenylchromen-4-one (Flavone)
2'-Hydroxyacetophenone derivative1. DMF-DMA 2. I₂3-Iodo-2-substituted-chromen-4-one

Theoretical and Computational Investigations into the Molecular and Electronic Structure of 3 3 Iodophenyl 1 Phenylprop 2 En 1 One

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are fundamental to modern chemistry, enabling the calculation of molecular properties from first principles. These approaches model the electronic structure of a molecule to determine its geometry, energy, and response to external fields.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. rsc.orgresearchgate.net This method is used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation in terms of the electron density rather than the complex many-electron wavefunction. rsc.org For 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized ground state geometry.

From this optimized structure, key geometrical parameters like bond lengths, bond angles, and dihedral angles are obtained. These parameters reveal the planarity of the molecule, the orientation of the phenyl and iodophenyl rings, and the conformation of the α,β-unsaturated ketone bridge. Electronic properties such as total energy, dipole moment, and atomic charges are also derived, providing a quantitative picture of the molecule's polarity and the charge distribution across its atoms.

Illustrative Data Table: Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters for a chalcone (B49325) derivative, as would be calculated using DFT. Specific experimental or calculated data for this compound is not available in the cited literature.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C=O1.25 Å
C=C1.35 Å
C-C (bridge)1.47 Å
C-I2.10 Å
Bond Angles (°) C-CO-C119.5°
C=C-C (phenyl)121.0°
Dihedral Angle (°) Phenyl-C=C-CO~179° (indicating near planarity)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies

This table provides typical energy values for Frontier Molecular Orbitals in chalcones, calculated via DFT. Specific data for this compound is not available in the cited literature.

ParameterTypical Calculated Value (eV)
HOMO Energy (EHOMO) -6.20 eV
LUMO Energy (ELUMO) -2.45 eV
HOMO-LUMO Gap (ΔE) 3.75 eV

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution from the perspective of an approaching reagent. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive potential, which are electron-deficient. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly identify the carbonyl oxygen as the primary site for electrophilic attack (red region) due to its high electron density. The hydrogen atoms on the aromatic rings and the carbonyl carbon would show positive potential (blue or light blue regions), indicating them as sites for potential nucleophilic interaction.

Global Chemical Reactivity Descriptors and Reactivity Predictions

Based on the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These descriptors provide a more detailed understanding than the HOMO-LUMO gap alone. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness correlates with lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium state.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These parameters would allow for a quantitative assessment of the chemical behavior of this compound, helping to predict its interactions in a chemical system.

Illustrative Data Table: Global Chemical Reactivity Descriptors

This table shows representative values for global reactivity descriptors derived from the illustrative HOMO/LUMO energies above. Specific data for this compound is not available in the cited literature.

DescriptorFormulaTypical Calculated Value
Chemical Hardness (η) (ELUMO - EHOMO) / 21.875 eV
Chemical Softness (S) 1 / η0.533 eV-1
Electronegativity (χ) -(EHOMO + ELUMO) / 24.325 eV
Chemical Potential (μ) -4.325 eV
Electrophilicity Index (ω) μ² / (2η)4.988 eV

Computational Modeling of Spectroscopic Properties

Computational methods can also predict how a molecule interacts with light, providing insights into its spectroscopic properties. This is particularly important for materials with potential applications in optics and electronics.

Sum-Over-States (SOS) Approach for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications like optical switching and frequency conversion. Chalcones are widely studied for their NLO properties due to their donor-π-acceptor electronic structure.

Prediction of Vibrational and Electronic Spectra

Computational chemistry provides powerful tools for predicting the spectral properties of molecules, offering insights that complement and guide experimental work. For this compound, a chalcone derivative, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the primary methods used to predict its vibrational and electronic spectra, respectively. mdpi.comresearchgate.net

Vibrational Spectra (FT-IR and FT-Raman): The vibrational modes of this compound can be computationally modeled using DFT calculations, often with the B3LYP functional and a basis set like 6-31G(d,p). mdpi.combiointerfaceresearch.com These calculations yield theoretical vibrational frequencies corresponding to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, C=C, C-H, C-I). The predicted wavenumbers and their corresponding assignments, determined through Potential Energy Distribution (PED) analysis, allow for a detailed interpretation of experimental FT-IR and FT-Raman spectra. mdpi.com For chalcones, characteristic vibrational bands include the C=O stretching of the carbonyl group, typically observed in the 1630-1680 cm⁻¹ region, and the C=C stretching of the enone bridge. biointerfaceresearch.com The presence of the iodine substituent on the phenyl ring would also introduce a characteristic C-I stretching vibration at lower frequencies.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
C-H Stretch (Aromatic) 3100-3000 Stretching of C-H bonds in the phenyl rings
C=O Stretch ~1665 Stretching of the carbonyl group in the enone bridge
C=C Stretch (Enone) ~1610 Stretching of the carbon-carbon double bond
C=C Stretch (Aromatic) 1600-1450 Stretching of carbon-carbon bonds within the phenyl rings

Electronic Spectra (UV-Vis): The electronic absorption properties are predicted using TD-DFT calculations. researchgate.net This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For chalcones, the electronic spectra are typically characterized by two main absorption bands. These arise from π → π* transitions within the conjugated system, which includes the two aromatic rings and the α,β-unsaturated carbonyl group. biointerfaceresearch.com The position and intensity of these bands are influenced by the substituents on the aromatic rings. The iodine atom on the 3-iodophenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chalcone.

Predicted Electronic Transitions for this compound

Transition Predicted λ_max (nm) Oscillator Strength (f) Description
S₀ → S₁ ~325 > 0.5 π → π* transition involving the entire conjugated system

Mechanistic Insights and Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis and subsequent reactions of chalcones like this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby revealing the most probable reaction pathway. bcrec.idsemanticscholar.org

The primary synthetic route for chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) (3-iodobenzaldehyde) and an acetophenone (B1666503) (acetophenone). researchgate.netnih.gov DFT calculations can model this base-catalyzed reaction mechanism through the following key steps:

Enolate Formation: Abstraction of an α-proton from acetophenone by a base (e.g., hydroxide) to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-iodobenzaldehyde (B1295965), forming an alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by a solvent molecule like water, to yield a β-hydroxy ketone (aldol adduct).

Dehydration: Elimination of a water molecule from the aldol adduct to form the α,β-unsaturated ketone, yielding the final chalcone product.

Computational studies have shown that for some Claisen-Schmidt reactions, an ancillary water molecule can play a catalytic role in facilitating proton transfer steps. researchgate.net By calculating the Gibbs free energy profile, the rate-determining step of the reaction can be identified, which is often the initial nucleophilic attack or the final dehydration step. semanticscholar.org

Furthermore, the reactivity of the synthesized this compound in subsequent reactions, such as Michael additions or cycloadditions, can also be investigated. Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can predict its susceptibility to nucleophilic or electrophilic attack, providing insights into its chemical behavior and guiding further synthetic transformations. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum mechanical calculations describe the static electronic structure of a molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of its conformational behavior over time. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape and understanding its structural stability. mdpi.comnih.gov

An MD simulation models the molecule as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a specific period, typically nanoseconds to microseconds, providing a detailed view of the molecule's flexibility and preferred shapes. nih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. pensoft.netgithub.io This analysis highlights the most flexible regions of the molecule. For this compound, higher RMSF values would be expected for the terminal phenyl rings and the enone linker, indicating greater rotational freedom. nih.gov

By analyzing the trajectories from an MD simulation, researchers can identify the most stable, low-energy conformers of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with biological targets, such as enzymes or receptors. mdpi.comnih.gov

Table of Compounds

Compound Name
This compound
3-Iodobenzaldehyde

Exploration of 3 3 Iodophenyl 1 Phenylprop 2 En 1 One and Iodo Chalcones in Advanced Materials Science

Role as Monomers and Precursors in Polymer Chemistry

The chalcone (B49325) moiety is a versatile functional group for polymer synthesis. Its reactive α,β-unsaturated bond and the potential for functionalization on its aromatic rings allow it to be incorporated into polymer chains, either as a pendant group or as part of the main backbone. This integration imparts unique characteristics to the resulting polymers, such as photosensitivity and thermal stability.

Synthesis of Chalcone-Functionalized Monomers

The primary route for synthesizing chalcone derivatives, including 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one, is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acetophenone (B1666503), followed by dehydration to yield the characteristic chalcone structure.

For the synthesis of this compound, the specific precursors are 3-iodobenzaldehyde (B1295965) and acetophenone. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) facilitating the reaction. To create monomers suitable for polycondensation, functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups must be present on one or both of the aromatic rings of the chalcone. For instance, reacting 3-iodobenzaldehyde with 4-hydroxyacetophenone would yield a chalcone monomer with a hydroxyl group, making it suitable for producing polyesters or polyethers.

Polycondensation Reactions for Chalcone-Containing Polymers (e.g., Poly(ester-amide)s, Poly(aryl ether chalcone)s, Aromatic Polyamides)

Chalcone-functionalized monomers with two reactive groups (e.g., diols, diamines, or dicarboxylic acids) can undergo polycondensation to form high-performance polymers. taylorandfrancis.com The incorporation of the bulky, rigid chalcone unit into the polymer backbone disrupts chain packing, which often enhances the solubility and processability of otherwise intractable aromatic polymers while maintaining good thermal stability. tandfonline.comtandfonline.com

Poly(ester-amide)s: These polymers can be synthesized from monomers containing a combination of ester and amide-forming functional groups. For example, a chalcone-based monomer containing both a hydroxyl group and a carboxylic acid group can be reacted with an amino-alcohol via polycondensation to create a poly(ester-amide) chain. ekb.eg

Poly(aryl ether chalcone)s: A common method for synthesizing these polymers is through the nucleophilic aromatic substitution reaction of a dihydroxy-chalcone monomer (e.g., 4,4'-dihydroxychalcone) with an activated aromatic dihalide. acs.orgtandfonline.com This approach yields high-molecular-weight polymers with excellent thermal stability (glass transition temperatures often between 150-200°C) and solubility in common organic solvents. acs.orgacs.org

Aromatic Polyamides: Novel aromatic polyamides with pendant chalcone groups have been synthesized by the direct polycondensation of chalcone-containing dicarboxylic acids with various aromatic diamines. tandfonline.comresearchgate.net These polymers exhibit enhanced solubility in polar aprotic solvents, high glass transition temperatures (219-264°C), and excellent thermal stability, with decomposition temperatures often exceeding 390°C. tandfonline.comtandfonline.com

Photocrosslinking and Photosensitive Polymer Applications

A key feature of polymers containing the chalcone moiety is their photosensitivity. Upon exposure to ultraviolet (UV) radiation, the carbon-carbon double bond of the chalcone unit can undergo a [2+2] cycloaddition reaction. nih.gov When these chalcone groups are part of a polymer chain, this reaction leads to the formation of cyclobutane (B1203170) rings between adjacent chains, resulting in a crosslinked network. tandfonline.com

This photocrosslinking mechanism is the basis for their application as negative-type photoresists. kpi.ua In this process, a thin film of the chalcone-containing polymer is exposed to UV light through a photomask. The irradiated regions become crosslinked and, consequently, insoluble in developer solvents. The unexposed, soluble regions are then washed away, leaving a negative pattern of the mask on the substrate. researchgate.net These materials are valued for their high photosensitivity, good film-forming ability, and thermal stability, making them suitable for applications in microlithography and the manufacturing of integrated circuits. kpi.uadtic.mil

Investigations into Nonlinear Optical (NLO) Properties

Chalcone derivatives are a subject of intense research for their second- and third-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response originates from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to changes in the material's optical properties.

Relationship Between Molecular Structure and NLO Response

The NLO properties of chalcones are intrinsically linked to their molecular structure. The core framework, consisting of two aromatic rings connected by an α,β-unsaturated carbonyl bridge, creates an extended π-conjugated system. This system facilitates intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A), which is a key requirement for a significant NLO response.

The efficiency of this D-π-A system can be fine-tuned by modifying the substituents on the aromatic rings.

Electron Donating/Accepting Groups: Attaching strong electron-donating groups (like -OCH3, -N(CH3)2) to one ring and strong electron-accepting groups (like -NO2, -CN) to the other enhances the ICT and significantly boosts the NLO response.

π-Conjugated Bridge: The enone bridge (–CH=CH–CO–) acts as the π-spacer, and its planarity is crucial for efficient electron delocalization.

Experimental and Theoretical Evaluation of Hyperpolarizability Coefficients

The NLO response of a molecule is quantified by its hyperpolarizability coefficients, particularly the first hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects. These coefficients can be determined experimentally using techniques like the Z-scan method and Hyper-Rayleigh Scattering (HRS), or calculated theoretically using quantum chemical methods such as Density Functional Theory (DFT). nih.govdntb.gov.ua

Studies on various chalcone derivatives have shown that their hyperpolarizability values are highly dependent on the nature and position of the substituents. For example, replacing a methyl group with a nitro group on one of the phenyl rings can increase the static first hyperpolarizability by over 60%. Theoretical calculations have also demonstrated that the crystalline environment can enhance NLO properties, with the dipole moment of a pyrimidine (B1678525) derivative increasing by approximately 23% in its crystalline phase compared to the isolated molecule. nih.gov

The table below presents a selection of theoretically calculated first hyperpolarizability (β) values for different chalcone derivatives, illustrating the impact of substituent changes on NLO properties. These values serve as a reference for estimating the potential NLO performance of iodo-substituted chalcones like this compound.

Compound NameSubstituent (Donor)Substituent (Acceptor)MethodSolventStatic First Hyperpolarizability (β) (10-30 esu)Reference
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4MP3P)-CH3 (Weak Donor)NoneDFT/PCMWater15.846 researchgate.net
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P)None-NO2 (Strong Acceptor)DFT/PCMWater26.530 researchgate.net

Potential for Optoelectronic Device Applications

The unique molecular architecture of this compound, an iodo-chalcone derivative, positions it as a promising candidate for advanced materials science, particularly in the realm of optoelectronic devices. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their versatile electronic and optical properties. researchgate.netresearchgate.net The incorporation of a heavy halogen atom like iodine can further modulate these properties, opening up avenues for various applications. researchgate.net

The extended π-conjugation in the chalcone backbone, formed by the two aryl rings and the enone bridge, facilitates intramolecular charge transfer (ICT), a key process for many optoelectronic applications. researchgate.net The presence of donor and acceptor groups across this conjugated system can enhance nonlinear optical (NLO) properties. researchgate.netresearchgate.net In this compound, the phenyl and iodophenyl rings act as the donor and acceptor moieties, influencing its potential for NLO applications such as second harmonic generation (SHG). pku.edu.cnpku.edu.cn

Research into various chalcone derivatives has demonstrated their potential in a range of optoelectronic applications, including solar cells, optical limiting, and as materials for organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). ingentaconnect.comum.edu.my Halogenated chalcones, in particular, have been a subject of interest for their enhanced NLO activities. researchgate.net Studies on brominated chalcones, for instance, have shown their potential for use in nonlinear optical devices. acs.org

The photophysical properties of chalcones, such as their absorption and fluorescence spectra, are crucial for their application in optoelectronic devices. nih.gov These properties can be tuned by modifying the substituents on the aromatic rings. The introduction of an iodine atom, as in this compound, is expected to influence the molecule's photophysical behavior, potentially leading to desirable characteristics for specific applications. For example, some chalcone derivatives exhibit large Stokes shifts, which is beneficial for applications like fluorescent probes and sensors. nih.govmdpi.com

Furthermore, the ability to form thin films with controllable structural and optical properties is essential for the fabrication of optoelectronic devices. researchgate.net Chalcone derivatives have been successfully deposited as thin films using techniques like spin coating, and their properties have been shown to be dependent on the film thickness. researchgate.net This processability is a critical factor for the integration of materials like this compound into practical devices. The potential for these molecules to be used in permanent optical storage devices has also been explored, highlighting the diverse range of possible applications. ump.edu.myump.edu.my

Detailed Research Findings on Chalcone Derivatives in Optoelectronics

While specific research on the optoelectronic applications of this compound is emerging, extensive studies on analogous chalcone derivatives provide a strong basis for its potential. The following tables summarize key findings from research on various chalcones, illustrating the impact of different substituents on their optical and electronic properties.

Table 1: Nonlinear Optical (NLO) Properties of Various Chalcone Derivatives

Compound Name Architecture Key Findings
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one A–A–D Exhibited third-order nonlinear optical activity, quantified using the femtosecond degenerate four wave mixing (DFWM) technique. researchgate.net
(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one A–A–D Demonstrated nonlinear optical response. researchgate.net
(E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one D-π-A Showed good second-order molecular optical scattering and two-photon absorption, qualifying it as a potential candidate for nonlinear optical devices. acs.org

Table 2: Photophysical Properties of Selected Chalcone Derivatives

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (Δλ, nm)
Chalcone Derivative 3a DMSO 412 512 100
Chalcone Derivative 3b DMSO 431 545 114
Chalcone Derivative 3c DMSO 425 567 142

Data extracted from a study on a series of chalcones with electron push-pull effects, demonstrating their strong emission and large Stokes shifts in polar solvents. nih.gov

Table 3: Properties of Chalcone Thin Films for Optoelectronic Applications

Chalcone Derivative Film Thickness (nm) Crystal Size (nm) Energy Band Gap (eV)
1-(4-chlorophenyl)-3-(4- N, N dimethyl amino phenyl)-2-propen-1-one (CDP) 150 2.92 Increased with thickness
1-(4-chlorophenyl)-3-(4- N, N dimethyl amino phenyl)-2-propen-1-one (CDP) 400 78.51 Increased with thickness

Findings from a study on the structural and optical properties of chalcone thin films, indicating that these properties are strongly dependent on film thickness. researchgate.net

The data presented in these tables underscore the significant potential of the chalcone family in optoelectronics. The systematic study of derivatives with various electron-donating and electron-withdrawing groups, as well as different halogen substituents, provides a roadmap for predicting and optimizing the properties of this compound for specific device applications. The presence of the iodine atom is anticipated to enhance properties such as the nonlinear optical response due to the heavy atom effect, making it a compelling subject for future research and development in advanced materials science.

Emerging Research Frontiers and Future Directions in the Chemistry of 3 3 Iodophenyl 1 Phenylprop 2 En 1 One

Development of Highly Selective and Efficient Synthetic Pathways for Iodo-Chalcones

The synthesis of chalcones is traditionally achieved through the Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone. wikipedia.org This method, first reported in the 1880s, remains a cornerstone for preparing these α,β-unsaturated ketones. wikipedia.orgsaudijournals.com For iodo-chalcones like 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one, this typically involves the condensation of 3-iodobenzaldehyde (B1295965) with acetophenone (B1666503) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netscispace.comresearchgate.net

While the Claisen-Schmidt condensation is a robust and widely used method, ongoing research focuses on developing more selective and efficient pathways. researchgate.net Key areas of development include:

Catalyst Innovation: Researchers are exploring a range of catalysts to improve reaction rates, yields, and selectivity. Molecular iodine has emerged as a mild and efficient catalyst for chalcone (B49325) synthesis. tandfonline.comcdnsciencepub.comresearchgate.net Other catalytic systems being investigated include Lewis acids and solid-supported catalysts. saudijournals.com

Reaction Conditions: Optimization of reaction conditions, such as temperature and solvent, is crucial for maximizing efficiency. researchgate.net For instance, some reactions are performed at room temperature, while others require heating. researchgate.net Solvent-free methods, often employing grinding techniques, are also gaining traction as environmentally friendly alternatives. cdnsciencepub.com

Alternative Synthetic Routes: Beyond the Claisen-Schmidt condensation, other synthetic strategies are being explored. These include palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which offer alternative avenues for constructing the chalcone scaffold. researchgate.netekb.egmasterorganicchemistry.comresearchgate.net The Wittig reaction provides another versatile method for the synthesis of chalcones. ekb.egnih.gov

A comparative overview of common synthetic methods for chalcones is presented in the table below.

Synthetic MethodDescriptionAdvantagesDisadvantages
Claisen-Schmidt Condensation Condensation of an aldehyde and a ketone in the presence of an acid or base catalyst. saudijournals.comscispace.comSimple, versatile, and widely applicable. researchgate.netCan sometimes result in side reactions and moderate yields. nih.gov
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.netresearchgate.netGood functional group tolerance and high yields. researchgate.netRequires pre-functionalized starting materials.
Heck Reaction Palladium-catalyzed reaction of an unsaturated halide with an alkene. masterorganicchemistry.comyoutube.comForms carbon-carbon bonds efficiently. masterorganicchemistry.comCan have issues with regioselectivity.
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. ekb.egnih.govHighly stereoselective for the formation of the double bond. ekb.egStoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. nih.gov

Design of Novel Catalytic Systems for Challenging Transformations of Halogenated Chalcones

The halogen atom in iodo-chalcones serves as a versatile handle for a variety of chemical transformations. The development of novel catalytic systems is paramount for unlocking the full synthetic potential of these compounds. Current research is focused on creating catalysts that can facilitate challenging reactions with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.net For example, the Suzuki coupling can be used to introduce new aryl or vinyl groups at the position of the iodine atom, leading to a diverse range of tri- and tetra-substituted chalcone derivatives. researchgate.net Similarly, the Heck reaction allows for the arylation or vinylation of the chalcone scaffold. masterorganicchemistry.com

Future research in this domain will likely concentrate on:

Developing more active and stable palladium catalysts: This includes the design of new ligands that can enhance the catalytic activity and prevent catalyst deactivation.

Exploring other transition metal catalysts: Metals such as copper, nickel, and gold are also being investigated for their potential to catalyze novel transformations of halogenated chalcones.

Enantioselective catalysis: The development of chiral catalysts that can control the stereochemistry of reactions involving iodo-chalcones is a significant area of interest, particularly for the synthesis of biologically active molecules.

Exploration of Unprecedented Reactivity and Reaction Mechanisms Involving the Iodophenyl Moiety

The iodophenyl group in this compound imparts unique reactivity to the molecule. The carbon-iodine bond is relatively weak and can be readily cleaved, making it a focal point for a variety of chemical transformations. Researchers are actively exploring new reactions and mechanistic pathways involving this functional group.

One area of interest is the use of iodine-mediated reactions to directly synthesize functionalized chalcones. For instance, molecular iodine has been employed for the regioselective, one-pot synthesis of 3-iodoflavones from chalcone precursors. figshare.com Iodine has also been shown to promote oxidative cross-coupling reactions, enabling the synthesis of complex conjugated systems. rsc.org

Future investigations will likely focus on:

Uncovering novel reaction pathways: This could involve the use of hypervalent iodine reagents or photoredox catalysis to access new reactive intermediates.

Detailed mechanistic studies: A thorough understanding of the reaction mechanisms is crucial for optimizing existing reactions and designing new ones. This will involve a combination of experimental techniques and computational modeling.

Expanding the scope of known reactions: Researchers will continue to explore the applicability of existing reactions to a wider range of iodo-chalcone substrates.

Synergistic Integration of Green Chemistry Principles into Synthetic Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes for iodo-chalcones. The goal is to develop more environmentally benign and sustainable processes that minimize waste and energy consumption.

Key strategies for incorporating green chemistry principles include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. tandfonline.com As mentioned earlier, molecular iodine is a non-toxic and readily available catalyst for chalcone synthesis. tandfonline.comcdnsciencepub.com

Microwave and ultrasound assistance: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netekb.eg

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

The following table summarizes some green chemistry approaches applied to chalcone synthesis.

Green Chemistry ApproachDescriptionReference
Solvent-free synthesis Reactions are carried out without a solvent, often using grinding or microwave irradiation. cdnsciencepub.com
Use of molecular iodine as a catalyst A non-toxic and inexpensive catalyst for the Claisen-Schmidt condensation. tandfonline.comresearchgate.net
Microwave-assisted synthesis Utilizes microwave energy to accelerate reaction rates and improve yields. researchgate.net
Solid-phase synthesis The chalcone is synthesized on a solid support, which can simplify purification. researchgate.net

Advanced Computational Design and Materials Prediction for Tailored Applications

Computational chemistry is playing an increasingly important role in the study of iodo-chalcones. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. This information can then be used to design new compounds with tailored properties for specific applications.

Density functional theory (DFT) is a powerful computational tool that is widely used to study the properties of chalcones. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental data to validate the computational models.

Future applications of computational chemistry in this field include:

Virtual screening: Using computational methods to screen large libraries of virtual compounds to identify promising candidates for specific applications, such as medicinal chemistry or materials science.

Reaction mechanism elucidation: Using computational modeling to study the mechanisms of complex reactions involving iodo-chalcones, which can help to optimize reaction conditions and design new catalysts.

Materials design: Using computational methods to predict the properties of new materials based on the iodo-chalcone scaffold, such as their optical or electronic properties.

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